4-(1H-1,2,4-triazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine
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Overview
Description
The compound “4-(1H-1,2,4-triazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine” is a complex organic molecule that features a triazole ring, a pyrimidine ring, a piperazine ring, and a trifluoromethyl phenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Mechanism of Action
Target of Action
Similar 1,2,4-triazole derivatives have been reported to exhibit potent inhibitory activities against cancer cell lines .
Mode of Action
The compound’s mode of action is likely related to its interaction with these cancer cells. Some 1,2,4-triazole derivatives have been shown to inhibit the proliferation of cancer cells by inducing apoptosis .
Biochemical Pathways
The induction of apoptosis suggests that it may involve pathways related to cell survival and death .
Result of Action
The compound has been shown to have cytotoxic effects on cancer cells, with some derivatives demonstrating very weak cytotoxic effects toward normal cells . This suggests that the compound may have potential as a selective anticancer agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the triazole and pyrimidine rings, followed by their attachment to the piperazine ring, and finally the introduction of the trifluoromethyl phenyl group. Typical reaction conditions might include:
Formation of Triazole Ring: Cyclization reactions involving hydrazines and nitriles.
Formation of Pyrimidine Ring: Condensation reactions involving amidines and β-dicarbonyl compounds.
Attachment to Piperazine: Nucleophilic substitution reactions.
Introduction of Trifluoromethyl Phenyl Group: Friedel-Crafts acylation or other electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods would scale up these reactions, often optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry, use of catalysts, and stringent control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions might target the triazole or pyrimidine rings.
Substitution: Both nucleophilic and electrophilic substitution reactions could occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens for electrophilic substitution or alkyl halides for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions but could include various derivatives with modified functional groups.
Scientific Research Applications
Chemistry
The compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine
Medicinal applications could include its use as a drug candidate for treating various diseases, particularly if it shows activity against specific biological targets.
Industry
In industry, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
- (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanol
- (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)ethanone
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and rings, which might confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N7O/c19-18(20,21)14-3-1-2-13(8-14)17(29)27-6-4-26(5-7-27)15-9-16(24-11-23-15)28-12-22-10-25-28/h1-3,8-12H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTNAFSYDGGAJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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